2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyranopyridine family. This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyran ring, and a carboxylic acid group at the 3-position. The presence of a chlorine atom at the 2-position further distinguishes this compound. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloronicotinic acid with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyranopyridine structure. The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is also common to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and heating.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Cyclization Reactions: Catalysts such as acids or bases may be used to facilitate cyclization.
Major Products Formed
The major products formed from these reactions include various substituted pyranopyridine derivatives, which can have different functional groups depending on the reagents used.
Scientific Research Applications
2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5H,7H,8H-pyrano[4,3-b]pyridine-3-carboxylic acid
- 2-Aminopyranopyridine derivatives
- Pyrano[2,3-b]quinoline derivatives
Uniqueness
2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a chlorine atom at the 2-position. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds. Its unique structure allows for specific interactions with molecular targets, which can lead to different biological effects compared to other pyranopyridine derivatives.
Properties
IUPAC Name |
2-chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-8-6(9(12)13)3-5-1-2-14-4-7(5)11-8/h3H,1-2,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINIBYOCPHMCDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC(=C(C=C21)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.